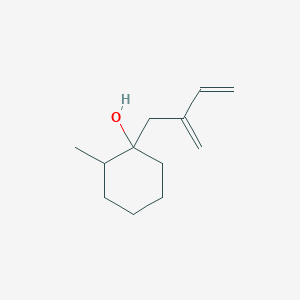

2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol

Description

2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol is a substituted cyclohexanol derivative characterized by a methylidene group and a butenyl substituent. Its structure combines a cyclohexanol core with unsaturated aliphatic chains, contributing to unique physicochemical properties, such as increased hydrophobicity and conformational flexibility.

Properties

CAS No. |

648907-22-6 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

2-methyl-1-(2-methylidenebut-3-enyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H20O/c1-4-10(2)9-12(13)8-6-5-7-11(12)3/h4,11,13H,1-2,5-9H2,3H3 |

InChI Key |

TVSNCCQOYLWRJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(CC(=C)C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:

Cyclohexanone Alkylation: Cyclohexanone is reacted with 2-methylidenebut-3-en-1-yl bromide in the presence of a base such as potassium carbonate to form the corresponding alkylated cyclohexanone.

Reduction: The alkylated cyclohexanone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with palladium catalyst

Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Secondary alcohols, Hydrocarbons

Substitution: Alkyl halides, Other substituted cyclohexanols

Scientific Research Applications

2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol, the following compounds are selected for comparison based on structural and functional group similarities:

(±)cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride

- Structure: Features a cyclohexanol backbone with a dimethylaminomethyl group and a 3-methoxyphenyl substituent.

- Molecular Formula: C₁₆H₂₅NO₂·HCl .

- Key Properties :

- Key Difference: The presence of a methoxyphenyl group and ionizable dimethylamino moiety distinguishes it from the target compound, which lacks aromaticity and charged functional groups.

(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester

- Structure : A pyrrolidine derivative with trifluoromethyl and pyridinyl substituents.

- Molecular Formula : C₂₃H₂₃F₆N₃O₃ (calculated from LCMS m/z 531 [M-H]⁻) .

- Key Properties :

- Key Difference: The pyrrolidine core and amide linkage contrast with the cyclohexanol and alkenyl groups in the target compound.

Data Table: Comparative Analysis

Research Findings and Limitations

- Structural Flexibility : The unsaturated butenyl chain in the target compound may confer greater reactivity in cycloaddition reactions compared to saturated analogs .

Biological Activity

2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol, a compound with a complex structure, has garnered attention due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including relevant case studies and findings.

The molecular formula of this compound is . Its structure includes a cyclohexanol moiety, which is significant for its biological interactions. The compound exhibits a boiling point of approximately 180.9ºC and a density of 0.964 g/cm³, indicating its physical properties that may influence its solubility and reactivity in biological systems .

Biological Activity Overview

Research indicates that compounds related to this compound exhibit various biological activities, including:

Antimicrobial Properties

Several studies have demonstrated that cyclohexanol derivatives possess antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit such properties.

Antioxidant Activity

The antioxidant potential of cyclohexanol derivatives has been documented in literature, where they scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage and has implications for aging and chronic diseases.

Phytotoxicity

Certain studies have explored the phytotoxic effects of related compounds on plant growth. The inhibition of seed germination and root elongation in various plant species indicates that these compounds could serve as natural herbicides.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several cyclohexanol derivatives against Escherichia coli and Staphylococcus aureus. The results revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) that suggest significant antibacterial activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 30 | S. aureus |

| 2-Methyl... | 40 | E. coli |

Case Study 2: Antioxidant Activity

In another study focusing on the antioxidant capacity of cyclohexanol derivatives, it was found that these compounds significantly reduced lipid peroxidation in vitro, showcasing their potential as antioxidants.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| Compound A | 25 | DPPH Scavenging |

| Compound B | 15 | ABTS Assay |

| 2-Methyl... | 20 | DPPH Scavenging |

The biological activity of this compound is thought to be mediated through various mechanisms:

- Interaction with Cell Membranes : The lipophilic nature allows it to integrate into lipid bilayers, affecting membrane integrity.

- Enzyme Inhibition : Potential inhibition of enzymes involved in microbial metabolism could explain its antimicrobial properties.

- Radical Scavenging : The presence of hydroxyl groups may facilitate the donation of hydrogen atoms to free radicals, thereby neutralizing them.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.